molecular formula C15H10ClN3O3S B2457528 N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide CAS No. 912760-05-5

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide

Cat. No.: B2457528
CAS No.: 912760-05-5
M. Wt: 347.77
InChI Key: YKMYCLIHCDKDCC-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a chemical compound that belongs to the benzothiazole family. This compound is characterized by the presence of a benzothiazole ring, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The compound also contains a nitrobenzamide group, which is known for its various applications in medicinal chemistry and material science.

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3S/c1-8-11(16)5-6-12-13(8)17-15(23-12)18-14(20)9-3-2-4-10(7-9)19(21)22/h2-7H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMYCLIHCDKDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Chlorination and Methylation: The benzothiazole ring is then chlorinated and methylated to introduce the chloro and methyl groups at the 5 and 4 positions, respectively.

    Nitration: The nitro group is introduced into the benzamide moiety through a nitration reaction using concentrated nitric acid and sulfuric acid.

    Amidation: The final step involves the coupling of the benzothiazole derivative with 3-nitrobenzoic acid to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

    Oxidation: Products may include carboxylic acids or sulfoxides.

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Products would vary depending on the nucleophile used, such as azides or thiols.

Scientific Research Applications

Medicinal Chemistry

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide has been studied for its potential therapeutic effects:

Antimicrobial Activity : The compound demonstrates significant antimicrobial properties against various bacterial strains, including resistant strains like Acinetobacter baumannii and Pseudomonas aeruginosa. In vitro studies report Minimum Inhibitory Concentrations (MICs) in the low micromolar range, indicating potent activity against these pathogens .

Antitubercular Properties : Studies have shown that this compound possesses notable MIC against Mycobacterium tuberculosis, attributed to the nitro group essential for its activity. Substitutions on this group significantly reduce efficacy .

Anti-inflammatory Effects : this compound inhibits key inflammatory mediators such as COX-2 and iNOS, contributing to its cytoprotective properties in various cellular models .

Biological Mechanisms

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound binds to specific enzymes involved in metabolic pathways, inhibiting their activity.
  • DNA Interaction : It may intercalate with DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : The compound influences signaling pathways related to cell growth and apoptosis, enhancing its therapeutic potential .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited biofilm formation in Pseudomonas aeruginosa, suggesting a potential role in treating chronic infections associated with biofilms .
  • Antitubercular Activity : Another research project reported that the antitubercular activity of this compound was significantly enhanced when combined with traditional antibiotics, suggesting synergistic effects that could improve treatment outcomes for tuberculosis patients .

Mechanism of Action

The mechanism of action of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. The nitrobenzamide group is known to interact with nucleophilic sites on proteins, leading to the formation of covalent bonds and subsequent inhibition of protein function.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide
  • N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine
  • N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide

Uniqueness

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide is unique due to the presence of both a nitro group and a benzothiazole ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The nitro group enhances its reactivity and potential for forming covalent bonds with biological targets, while the benzothiazole ring provides a stable and rigid framework for molecular interactions.

Biological Activity

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparative analysis with similar compounds.

1. Synthesis of this compound

The synthesis typically involves several key steps:

  • Formation of the Benzothiazole Ring : The initial step is the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
  • Chlorination and Methylation : Chlorination introduces the chloro group at the 5-position, while methylation occurs at the 4-position.
  • Nitration : The nitro group is introduced into the benzamide moiety using concentrated nitric acid and sulfuric acid.
  • Amidation : Finally, coupling occurs between the benzothiazole derivative and 3-nitrobenzoic acid to yield the final product .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including resistant strains like Acinetobacter baumannii and Pseudomonas aeruginosa. In vitro studies report Minimum Inhibitory Concentrations (MICs) in the low micromolar range, indicating potent activity .

Antitubercular Properties

The compound has also been evaluated for its antitubercular activity. Studies demonstrate that it possesses a notable MIC against Mycobacterium tuberculosis, attributed to its nitro group which is essential for activity. Substitutions on this group significantly reduce efficacy, underscoring its importance in the compound's structure .

Anti-inflammatory Effects

This compound has shown potential anti-inflammatory effects. It inhibits key inflammatory mediators such as COX-2 and iNOS, contributing to its cytoprotective properties in various cellular models .

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound binds to specific enzymes involved in metabolic pathways, inhibiting their activity.
  • DNA Interaction : It may intercalate with DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : The compound influences signaling pathways related to cell growth and apoptosis, enhancing its therapeutic potential .

4. Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique features of this compound:

Compound NameKey FeaturesBiological Activity
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamideContains a sulfonamide moietyModerate antibacterial activity
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycineGlycine derivativeLimited antibacterial activity
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrofuranContains a nitrofuran groupSignificant antitubercular activity

The presence of both a nitro group and a benzothiazole ring in this compound enhances its reactivity and biological interactions compared to other compounds.

5. Case Studies

Several case studies highlight the efficacy of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited biofilm formation in Pseudomonas aeruginosa, suggesting a potential role in treating chronic infections associated with biofilms .
  • Antitubercular Activity : Another research project reported that this compound's antitubercular activity was significantly enhanced when combined with traditional antibiotics, suggesting synergistic effects that could improve treatment outcomes for tuberculosis patients .

Q & A

Q. What are the standard synthetic routes for N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide, and how are reaction conditions optimized?

The synthesis typically involves coupling a 5-chloro-4-methylbenzothiazol-2-amine derivative with a nitro-substituted benzoyl chloride. A standard protocol includes:

  • Reacting 5-chloro-4-methylbenzothiazol-2-amine with 3-nitrobenzoyl chloride in pyridine at room temperature for 12–24 hours .
  • Purification via recrystallization (e.g., using methanol) and validation by TLC or HPLC. Key optimization parameters include solvent choice (pyridine for nucleophilicity), stoichiometry (1:1 molar ratio), and reaction time to minimize side products .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • X-ray crystallography resolves the molecular structure, confirming the planar benzothiazole-nitrobenzamide core and intermolecular hydrogen bonds (e.g., N–H···N) stabilizing the crystal lattice .
  • NMR spectroscopy (¹H/¹³C) identifies substituent positions, such as the nitro group’s para orientation and methyl/thiazole proton environments .
  • Mass spectrometry validates molecular weight (e.g., m/z 345.78 for C₁₅H₁₀ClN₃O₃S) .

Q. How do structural features (e.g., nitro group, benzothiazole core) influence physicochemical properties?

  • The nitro group enhances electrophilicity, facilitating interactions with biological targets (e.g., enzyme active sites) .
  • The benzothiazole core contributes to planarity, promoting π-π stacking in crystal packing .
  • The chloro-methyl substituent increases lipophilicity (LogP ~3.2), impacting membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for antimicrobial activity?

  • Modifications : Replacing the nitro group with methoxy or sulfonyl groups alters electron density, affecting binding to microbial pyruvate:ferredoxin oxidoreductase (PFOR) .
  • Data : Derivatives with electron-withdrawing groups (e.g., -NO₂) show lower MIC values (e.g., 2 µg/mL against S. aureus) compared to electron-donating substituents .
  • Method : Use MIC assays and molecular docking to correlate substituent effects with target inhibition .

Q. What crystallographic software (e.g., SHELX, ORTEP) is recommended for analyzing this compound’s structure, and how are data contradictions resolved?

  • SHELXL refines crystal structures using high-resolution data, addressing challenges like twinning or disorder .
  • ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks .
  • Contradictions (e.g., bond length disparities) are resolved via iterative refinement and validation with R-factor convergence (<5%) .

Q. How can researchers address contradictory bioactivity data across related benzothiazole derivatives?

  • Case : Inconsistent reports on anti-inflammatory activity may arise from assay variability (e.g., COX-2 vs. TNF-α inhibition assays) .
  • Resolution : Standardize protocols (e.g., LPS-induced inflammation models) and validate with dose-response curves and statistical significance testing (p<0.05) .

Q. What in silico strategies predict the compound’s pharmacokinetic and toxicity profiles?

  • ADMET prediction : Tools like SwissADME estimate high intestinal absorption (HIA >80%) but potential hepatotoxicity (CYP3A4 inhibition) .
  • Molecular dynamics : Simulate binding stability to PFOR (RMSD <2 Å over 100 ns) .

Methodological and Analytical Challenges

Q. How is Hirshfeld surface analysis applied to study intermolecular interactions in this compound’s crystal structure?

  • Technique : Hirshfeld surfaces map close contacts (e.g., H···O/N) and quantify interaction contributions (e.g., 25% H-bonding, 15% van der Waals) .
  • Outcome : Identifies dominant interactions (e.g., N–H···N vs. C–H···O) driving crystal packing .

Q. What experimental designs mitigate nitro group instability during synthesis and storage?

  • Storage : Protect from light and moisture (store at -20°C under argon) .
  • Synthesis : Use inert atmospheres (N₂/Ar) and low temperatures (0–4°C) to prevent nitro reduction .

Q. How do researchers design assays to differentiate between cytotoxic and selective antimicrobial effects?

  • Controls : Include mammalian cell lines (e.g., HEK-293) alongside microbial cultures.
  • Selectivity Index (SI) : Calculate SI = IC₅₀ (mammalian)/MIC (microbial); SI >10 indicates selectivity .

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